molecular formula C7H12N4O2S B13060932 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione

2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione

Cat. No.: B13060932
M. Wt: 216.26 g/mol
InChI Key: FNIZJDXVQFBSRL-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

Systematic IUPAC Name Analysis

The systematic IUPAC name 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is derived through rigorous application of IUPAC rules. Breaking down the name:

  • 1lambda6-thiolane-1,1-dione : The parent structure is thiolane, a five-membered saturated ring containing one sulfur atom (C4H8S). The lambda^6 notation specifies that sulfur exhibits a hexavalent bonding configuration, forming two double bonds with oxygen atoms (sulfone group, S(=O)2) and four single bonds with carbon atoms in the ring. The suffix -1,1-dione indicates two ketone groups (=O) at position 1 of the thiolane ring.
  • 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl] : This substituent consists of a 3-amino-1H-1,2,4-triazole moiety attached via a methyl (-CH2-) group at position 2 of the thiolane ring. The triazole is a five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4, with an amino (-NH2) group at position 3.

The lambda convention is critical here, as it distinguishes the sulfone’s hypervalent sulfur from standard thiolane (where sulfur is divalent).

Alternative Nomenclature and Synonyms

While the systematic name is primary, alternative designations include:

  • 2-(3-Amino-1H-1,2,4-triazol-1-ylmethyl)-1lambda6-thiolane-1,1-dione (simplified punctuation).
  • 3-Amino-1,2,4-triazole-1-methanesulfonyltetrahydrothiophene (non-IUPAC, emphasizing the sulfone group and tetrahydrothiophene backbone).

No widely accepted trivial names or trade names are documented for this compound in the reviewed sources.

Structural Relationship to Thiolane and Triazole Derivatives

The compound integrates two heterocyclic systems:

  • Thiolane Sulfone : The 1lambda6-thiolane-1,1-dione core is a derivative of tetrahydrothiophene (thiolane) oxidized to a sulfone. Sulfones are structurally rigid and polar, influencing reactivity and intermolecular interactions.
  • 1,2,4-Triazole : The 3-amino-1H-1,2,4-triazole substituent is a nitrogen-rich heterocycle known for its pharmacological versatility. The amino group at position 3 enhances hydrogen-bonding potential, a feature exploited in drug design.

The methylene (-CH2-) linker bridges these systems, creating a hybrid structure with combined electronic and steric properties. Similar scaffolds are observed in antiviral and anticancer agents, though specific biological data for this compound are beyond this article’s scope.

Table 1: Key Identifiers for this compound
Property Value Source Citation
CAS Registry Number 1856768-86-9
Molecular Formula C7H12N4O2S
Molecular Weight 216.26 g/mol
SMILES Notation Nc1ncn(CC2CCCS2(=O)=O)n1

Properties

Molecular Formula

C7H12N4O2S

Molecular Weight

216.26 g/mol

IUPAC Name

1-[(1,1-dioxothiolan-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H12N4O2S/c8-7-9-5-11(10-7)4-6-2-1-3-14(6,12)13/h5-6H,1-4H2,(H2,8,10)

InChI Key

FNIZJDXVQFBSRL-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)C1)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthesis of the Sulfolane Intermediate

Sulfolane (1,1-dioxothiolane) is commercially available or can be synthesized by oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The sulfolane ring serves as a stable, electrophilic scaffold for further functionalization.

Functionalization of Sulfolane at the 3-Position

To introduce the methylene linker, the sulfolane ring is typically functionalized at the 3-position with a halomethyl group (e.g., bromomethyl or chloromethyl sulfolane). This is achieved by:

  • Halomethylation of sulfolane using formaldehyde and hydrogen halides or
  • Direct substitution reactions on sulfolane derivatives bearing hydroxymethyl groups converted to halides.

This halomethyl sulfolane acts as an electrophilic partner for nucleophilic substitution.

Preparation of 3-Amino-1H-1,2,4-triazole Nucleophile

The 3-amino-1,2,4-triazole is prepared or procured as a nucleophilic heterocycle. It contains a nucleophilic nitrogen at the 1-position which can attack electrophilic centers.

Nucleophilic Substitution to Form the Target Compound

The key step involves the reaction of 3-amino-1H-1,2,4-triazole with the halomethyl sulfolane under basic or neutral conditions to form the C–N bond linking the triazole to the sulfolane via a methylene bridge.

  • Typical bases used include potassium carbonate or sodium hydride to deprotonate the triazole nitrogen and enhance nucleophilicity.
  • Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are employed to dissolve reactants and facilitate the substitution.
  • The reaction is carried out at mild to moderate temperatures (room temperature to 80°C) to optimize yield and minimize side reactions.

Representative Experimental Data and Conditions

Step Reagents/Conditions Yield (%) Notes
Sulfolane oxidation Tetrahydrothiophene + H2O2 or peracid, mild heating >85 Produces sulfolane as starting scaffold
Halomethylation of sulfolane Sulfolane + paraformaldehyde + HBr or HCl 70-80 Forms 3-(halomethyl) sulfolane intermediate
Nucleophilic substitution 3-Amino-1,2,4-triazole + halomethyl sulfolane + K2CO3/NaH, DMF, 50-80°C 65-90 Forms target compound with methylene linkage

Alternative Routes and Catalytic Methods

Mannich-Type Reactions

In related triazole chemistry, one-pot three-component Mannich reactions have been utilized to functionalize triazole derivatives with aminomethyl groups, which could be adapted for the preparation of the methylene-linked sulfolane-triazole compound.

Analytical Characterization

The synthesized compound is typically characterized by:

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Halomethylation + substitution Sulfolane, paraformaldehyde, HBr; 3-amino-1,2,4-triazole, base 50-80°C, DMF solvent Straightforward, moderate yield Requires halomethyl sulfolane intermediate
Metal-catalyzed coupling Ni catalyst, nitriles/alkynes, triazole derivatives Ambient to moderate temp High regioselectivity, mild conditions More complex setup, less direct for target compound
Mannich-type reaction Triazole, formaldehyde, amine One-pot, acidic/basic media Efficient C–N bond formation May require optimization for sulfolane system

Chemical Reactions Analysis

Types of Reactions

2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .

Mechanism of Action

The mechanism of action of 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiolane ring may also play a role in the compound’s biological activity by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is unique due to the presence of both a triazole ring and a thiolane ring in its structure. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

The compound 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is a derivative of the triazole family, known for its diverse biological activities. Triazoles are significant in medicinal chemistry due to their ability to act as antifungal agents, enzyme inhibitors, and potential therapeutic agents against various diseases. This article aims to explore the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C7H10N4S\text{C}_7\text{H}_{10}\text{N}_4\text{S}

This structure features a thiolane ring and an amino-substituted triazole moiety, which contributes to its biological properties.

The biological activity of This compound is primarily attributed to its interactions with various biological targets. The triazole ring is known for its ability to chelate metal ions, which can inhibit metalloproteins and enzymes. This property is crucial for the compound's potential as an inhibitor of β-lactamases and other enzymes that contribute to antibiotic resistance.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. A study demonstrated that derivatives of 4-amino-1,2,4-triazole showed promising inhibitory effects against both class A serine β-lactamases (SBLs) and metallo β-lactamases (MBLs) . The synthesized derivatives were validated in vitro against strains expressing these enzymes.

CompoundInhibition Against SBLInhibition Against MBL
2aModerateWeak
2bStrongModerate
2cWeakStrong

Cytotoxicity

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. The compound was tested against various cancer cell lines, revealing varying degrees of cytotoxic effects. For instance:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

These results suggest that while the compound exhibits cytotoxicity, further optimization may be necessary to enhance selectivity and reduce toxicity in normal cells.

Case Study 1: β-Lactamase Inhibition

In a recent study focusing on β-lactamase inhibition, compounds derived from the triazole scaffold were synthesized and tested for their ability to inhibit enzyme activity in clinical isolates. The results indicated that certain derivatives showed a synergistic effect when combined with existing antibiotics like meropenem, enhancing their efficacy against resistant strains .

Case Study 2: Antifungal Activity

Another investigation evaluated the antifungal properties of triazole derivatives. The study found that specific modifications to the thiolane structure improved antifungal potency against common pathogens such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antifungal agents .

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